molecular formula C15H17NO B2605986 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine CAS No. 1311770-47-4

4-Benzoyl-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B2605986
CAS No.: 1311770-47-4
M. Wt: 227.307
InChI Key: QIEAGXUXFHWVOK-UHFFFAOYSA-N
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Description

4-Benzoyl-1-(prop-2-yn-1-yl)piperidine is a piperidine derivative featuring a benzoyl group at the 4-position and a propargyl (prop-2-yn-1-yl) substituent at the 1-position of the piperidine ring. Its synthesis typically involves coupling reactions using palladium or copper catalysts, as seen in analogous piperidine derivatives .

Properties

IUPAC Name

phenyl-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-10-16-11-8-14(9-12-16)15(17)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEAGXUXFHWVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Complex Molecules
4-Benzoyl-1-(prop-2-yn-1-yl)piperidine serves as a versatile building block in organic synthesis. Its structure allows for the modification and construction of more complex molecules, which can be utilized in various chemical reactions and processes. The compound's ability to undergo diverse reactions makes it valuable in the development of new synthetic pathways for pharmaceuticals and specialty chemicals.

Synthetic Routes
The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzoyl Intermediate: Utilizing benzoyl chloride and a suitable base.
  • Alkyne Formation: Achieved through coupling reactions like Sonogashira, where an alkyne is combined with aryl halides.
  • Piperidine Introduction: Through nucleophilic substitution reactions to yield the final product.

Antimicrobial Properties
Research indicates that derivatives of piperidine compounds, including 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine, exhibit antimicrobial activities. Studies have demonstrated efficacy against various pathogens, positioning these compounds as potential candidates for developing new antimicrobial agents.

Anticancer Potential
The compound has been investigated for its anticancer properties. For instance, related piperidine derivatives have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. This suggests that 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine could be explored further for its potential use in cancer therapy.

Mechanism of Action Studies
Research into the mechanisms through which these compounds exert their effects has revealed interactions with specific biological targets, such as enzymes involved in inflammatory pathways (e.g., COX enzymes). The inhibition of these targets can lead to reduced inflammation and pain relief, highlighting its therapeutic potential.

Case Studies and Research Findings

StudyFindings
Study on Antifungal Activity A related compound showed significant antifungal activity against Candida albicans with MIC values lower than traditional antifungals like amphotericin B, indicating potential for treating resistant infections .
Cancer Cell Line Studies Derivatives induced apoptosis in various cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Inflammatory Disease Models In vivo studies demonstrated effectiveness in reducing symptoms in models of asthma and other inflammatory conditions by acting as selective antagonists .

Industrial Applications

Beyond laboratory research, 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine is being explored for its utility in the industrial sector:

  • Production of Specialty Chemicals: The compound can be utilized in synthesizing specialty chemicals that require specific functional groups or structural motifs.
  • Pharmaceutical Formulations: Its properties make it a candidate for inclusion in pharmaceutical formulations aimed at treating various diseases.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Piperidine Derivatives

Several piperidine derivatives with propargyl and aromatic substituents have been synthesized and characterized. Key examples include:

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Purity (HPLC) Biological Activity (IC₅₀/MIC)
4-Benzoyl-1-(prop-2-yn-1-yl)piperidine Benzoyl (C4), Propargyl (N1) N/A N/A N/A Under investigation
(E)-4-(4-Chlorostyryl)-1-(prop-2-yn-1-yl)piperidine (80) 4-Chlorostyryl (C4) 45 83–85 99.1% Not reported
(Z)-1-(Prop-2-yn-1-yl)-4-(4-(trifluoromethyl)styryl)piperidine (83) 4-CF₃-styryl (C4) 81 Oil 98.5% Not reported
4-Benzoyl-1-(4-methyl-imidazol-5-yl)carbonylthiosemicarbazide Benzoyl, 4-methyl-imidazole N/A N/A N/A IC₅₀ = 90 μg/mL (bacterial topo IV)
1-(3-(4-Methoxyphenyl)prop-2-yn-1-yl)piperidine (3c) 4-Methoxyphenyl-propargyl (C3) N/A N/A N/A Stabilized by C–H···π interactions

Key Observations :

  • Synthetic Efficiency : Styryl-substituted analogs (e.g., compounds 80, 83) show moderate to high yields (45–81%) , whereas benzoyl-thiosemicarbazide derivatives exhibit lower synthetic accessibility .
  • Physicochemical Properties : Styryl substituents (e.g., 4-CF₃) increase molecular rigidity, as evidenced by crystalline solids (melting points up to 106°C), while propargyl-benzoyl derivatives are likely oils or low-melting solids .
  • Biological Activity : The benzoyl-thiosemicarbazide scaffold demonstrates moderate inhibition of bacterial topoisomerase IV (IC₅₀ = 14–90 μg/mL), suggesting that the benzoyl group enhances target binding .
Binding Affinity and Molecular Interactions

Piperidine derivatives with bulky aromatic groups, such as benzohomoadamantane-based ureas, exhibit strong binding affinities (ΔG = −68.0 to −69.4 kcal/mol) due to hydrophobic interactions with enzyme pockets . For 4-benzoyl-1-(prop-2-yn-1-yl)piperidine, the benzoyl group may similarly engage in π-π stacking or hydrogen bonding, though direct data are lacking. In contrast, analogs like 1-(3-(4-methoxyphenyl)prop-2-yn-1-yl)piperidine (3c) rely on weak C–H···π interactions for crystal packing, which could influence solubility and bioavailability .

Antibacterial and Enzyme Inhibition Profiles
  • Thiosemicarbazide Derivatives : 4-Benzoyl-1-(indol-2-yl)carbonylthiosemicarbazide shows potent antibacterial activity (IC₅₀ = 14 μg/mL) against Staphylococcus aureus, outperforming 4-methyl-imidazole analogs (IC₅₀ = 90 μg/mL) . This highlights the critical role of the indole moiety in enhancing activity.

Biological Activity

4-Benzoyl-1-(prop-2-yn-1-yl)piperidine is a piperidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms, and therapeutic potential, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzoyl group and a prop-2-yn-1-yl moiety. This unique structure contributes to its pharmacological properties, particularly in neuropharmacology and oncology.

Anticancer Properties

Research indicates that derivatives of 4-benzoyl-1-(prop-2-yn-1-yl)piperidine exhibit significant anticancer activity. A study identified a related compound that inhibited the expression of microRNA-21 (miR-21), which is known to play a role in cancer progression. The most potent derivative demonstrated concentration-dependent inhibition of miR-21, enhancing apoptosis and retarding proliferation in cancer cell lines such as HeLa and U-87 MG .

Table 1: Anticancer Activity of Related Compounds

CompoundActivityIC50 (µM)Mechanism
4-Benzoyl-1-(prop-2-yn-1-yl)piperidineAnti-miR-210.5Induces apoptosis
Benzoylamino derivativesAnti-cancerVariesModulates signaling pathways

Neuropharmacological Effects

The compound's structural features suggest potential interactions with monoamine oxidase (MAO) isoforms, critical enzymes in neurotransmitter metabolism. Similar piperidine derivatives have shown selective inhibition of MAO-A and MAO-B, indicating that modifications can enhance their pharmacological profiles .

Table 2: Enzyme Inhibition Profiles

CompoundTarget EnzymeInhibition TypeSelectivity
4-Benzoyl derivativesMAO-A/BCompetitiveHigh
N-benzylpiperidineMAO-BNon-selectiveModerate

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of piperidine derivatives, including those structurally related to 4-benzoyl-1-(prop-2-yn-1-yl)piperidine. Some derivatives exhibited significant activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

Table 3: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)
Benzyl derivativesS. aureus0.22 - 0.25
Propynylpiperidine analogsE. coli>10

The biological activity of 4-benzoyl-1-(prop-2-yn-1-yl)piperidine can be attributed to its interaction with various molecular targets:

  • Monoamine Oxidase Inhibition : The compound may inhibit MAO isoforms, influencing neurotransmitter levels and potentially offering therapeutic benefits for depression and anxiety disorders.
  • MicroRNA Modulation : By targeting miR-21, the compound enhances apoptotic pathways in cancer cells, suggesting its role as a therapeutic agent in oncology.
  • Antimicrobial Mechanisms : The precise mechanisms remain under investigation; however, structural features may enhance binding to bacterial targets.

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives:

  • Cancer Studies : A specific study on the effects of piperidine derivatives on cancer cell lines demonstrated that modifications could significantly enhance anticancer activity through apoptosis induction .
  • Neuropharmacology : Research on related compounds has shown promising results in inhibiting MAO enzymes, supporting the potential use of these derivatives in treating neurodegenerative diseases .

Q & A

Q. How can researchers optimize reaction conditions for synthesizing 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, prop-2-yn-1-yl bromide can react with 4-benzoylpiperidine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.2–1.5 equivalents of alkyne halide), and using catalysts like tetrabutylammonium iodide to enhance reactivity .

Q. What safety protocols are critical when handling 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact due to irritant properties observed in structurally similar piperidine derivatives . In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water . Store in airtight containers away from oxidizers and moisture .

Q. Which analytical techniques validate the purity of 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) for purity assessment (>95%). Confirm structure via ¹H/¹³C NMR (e.g., benzoyl proton at δ 7.4–7.6 ppm, propargyl CH₂ at δ 4.2 ppm) and HRMS. Compare retention times and spectral data with reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Perform variable-temperature NMR to identify dynamic processes. Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm spatial arrangements. For example, propargyl group orientation can affect coupling constants in NMR .

Q. What mechanistic insights explain the reactivity of the propargyl group in this compound?

  • Methodological Answer : The propargyl group undergoes alkyne-specific reactions: (1) Sonogashira coupling with aryl halides (Pd/Cu catalysis), (2) click chemistry (azide-alkyne cycloaddition) for bioconjugation. Monitor reaction kinetics via in situ IR to track alkyne consumption. Competitive side reactions (e.g., Glaser coupling) can be suppressed using excess amine bases .

Q. How to design dose-response studies for evaluating neuroactive properties of this compound?

  • Methodological Answer : Use in vitro neuronal cell lines (e.g., SH-SY5Y) with MTT assays for cytotoxicity (0.1–100 µM range). For receptor binding, perform radioligand displacement assays (e.g., μ-opioid receptors, using ³H-DAMGO). In vivo studies require pharmacokinetic profiling (plasma half-life via LC-MS/MS) and behavioral models (e.g., tail-flick test in rodents) .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer : Implement Quality by Design (QbD): Use DOE (Design of Experiments) to optimize critical parameters (temperature, catalyst loading). For example, a 2³ factorial design can assess interactions between solvent polarity, reaction time, and base strength . Purify via flash chromatography (hexane/EtOAc gradient) and characterize intermediates (e.g., 4-benzoylpiperidine) to ensure consistency .

Data Interpretation & Contradictions

Q. How to address conflicting biological activity data across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum-free vs. serum-containing media). Replicate studies under standardized protocols (e.g., ATP-based viability assays with 24-hour exposure). Use positive controls (e.g., fentanyl for opioid receptor studies) and validate via orthogonal methods (e.g., calcium influx assays vs. cAMP inhibition) .

Q. Why do computational docking results diverge from experimental binding affinities?

  • Methodological Answer : Adjust force field parameters (e.g., AMBER vs. CHARMM) to better model piperidine ring flexibility. Include solvent effects (explicit water models) and simulate ligand-induced receptor conformational changes. Cross-check with alchemical free-energy calculations (e.g., MBAR) .

Safety & Compliance

Q. What are the environmental hazards of 4-Benzoyl-1-(prop-2-yn-1-yl)piperidine?

  • Methodological Answer :
    Classify using GHS criteria: Aquatic toxicity (EC₅₀ < 10 mg/L) based on structural analogs. Test biodegradability via OECD 301F (closed bottle test). Dispose via incineration (≥1,000°C) with scrubbers to prevent release of benzoyl byproducts .

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